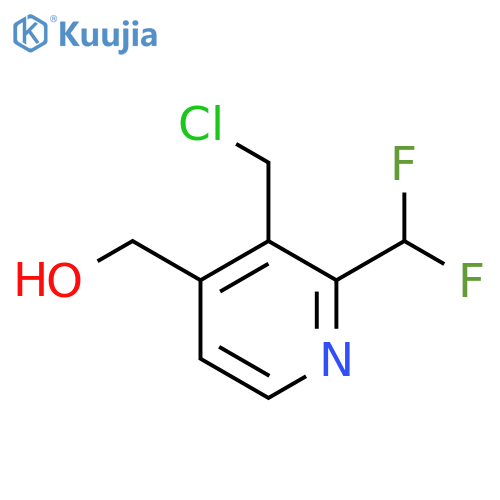Cas no 1805229-94-0 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)

1805229-94-0 structure
商品名:3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
CAS番号:1805229-94-0
MF:C8H8ClF2NO
メガワット:207.605028152466
CID:4849923
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C8H8ClF2NO/c9-3-6-5(4-13)1-2-12-7(6)8(10)11/h1-2,8,13H,3-4H2
- InChIKey: IFTKGAYWSTYNQC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=NC=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 33.1
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073846-500mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 500mg |
$855.75 | 2022-04-01 | |
| Alichem | A029073846-250mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 250mg |
$470.40 | 2022-04-01 | |
| Alichem | A029073846-1g |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
1805229-94-0 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol) 関連製品
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
